molecular formula C23H24O5 B7933924 2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid

2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid

Cat. No.: B7933924
M. Wt: 380.4 g/mol
InChI Key: LGWCOUXHTAMVGR-UHFFFAOYSA-N
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Description

2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzoa,dannulen-2-yl)oxy)acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzoa,dannulen-2-yl)oxy)acetic acid typically involves multiple steps One common method starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group

Industrial Production Methods

Industrial production of this compound often involves automated peptide synthesizers that can handle the complex sequence of reactions required. These machines ensure high precision and reproducibility, which is crucial for producing large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzoa,dannulen-2-yl)oxy)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the dibenzoannulene moiety, while reduction could lead to the formation of reduced analogs .

Scientific Research Applications

2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzoa,dannulen-2-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzoa,dannulen-2-yl)oxy)acetic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions at other sites. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzoa,dannulen-2-yl)oxy)acetic acid apart is its unique dibenzoannulene moiety, which provides distinct chemical properties and reactivity. This makes it particularly useful in specialized organic synthesis applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxooctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c24-14-8-2-1-3-13-20(22(25)26)23(27)28-15-21-18-11-6-4-9-16(18)17-10-5-7-12-19(17)21/h4-7,9-12,14,20-21H,1-3,8,13,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWCOUXHTAMVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCCCCC=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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